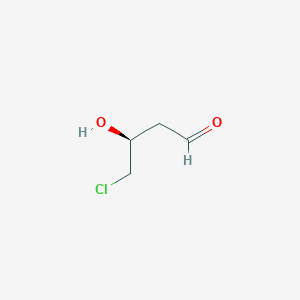

(3S)-4-chloro-3-hydroxybutanal

Description

Significance as a Chiral Building Block and Synthons in Asymmetric Synthesis

In the field of asymmetric synthesis, the goal is to create a specific stereoisomer of a target molecule, as different enantiomers can have vastly different biological activities. (3S)-4-chloro-3-hydroxybutanal is a prime example of a chiral building block, a relatively small molecule with one or more stereocenters that can be incorporated into a larger synthetic scheme to build complex structures with predictable stereochemistry. The amide functional group, for instance, is a fundamental motif in pharmaceuticals and bioactive compounds where α-stereogenic centers are common. acs.org

The significance of this compound lies in its bifunctionality. The aldehyde group is a versatile handle for various carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and reductive aminations. Simultaneously, the chlorohydrin moiety, with its (S)-configuration, provides a site for stereospecific transformations. For example, treatment with a base can induce an intramolecular SN2 reaction, where the hydroxyl group displaces the chloride to form a chiral epoxide, another highly valuable synthetic intermediate. wikipedia.orgchemistrysteps.com This dual reactivity allows chemists to perform sequential or cascade reactions, efficiently increasing molecular complexity while maintaining stereochemical integrity. The demand for such chiral synthons is high, particularly for producing pharmacologically valuable products like L-carnitine and GABOB, which are derived from the related chiral precursor ethyl (R)-4-chloro-3-hydroxybutyrate. nih.gov

Historical Context of Chiral Halogenated Alcohols and Aldehydes in Chemical Transformations

The study of halogenated alcohols, or halohydrins, has a long and rich history in organic chemistry. nih.gov Halohydrins are defined as compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. wikipedia.org For decades, a standard method for their synthesis has been the reaction of an alkene with a halogen (like chlorine or bromine) in the presence of water. wikipedia.orgyoutube.com This electrophilic addition proceeds through a cyclic halonium ion intermediate, which is then attacked by a water molecule. chemistrysteps.commasterorganicchemistry.com This mechanism dictates an anti-addition, meaning the halogen and hydroxyl groups are added to opposite faces of the original double bond, a stereochemical outcome that has been a cornerstone of synthetic strategy. wikipedia.orgmasterorganicchemistry.com

Historically, these halohydrins were recognized as exceptionally useful intermediates. One of their most important reactions is the formation of epoxides upon treatment with a base, a transformation that is the reverse of their formation from an epoxide and a hydrohalic acid. wikipedia.org This intramolecular Williamson ether synthesis has been applied on an industrial scale. wikipedia.org

Similarly, the conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. ncert.nic.in Methods involving concentrated halogen acids (often with a catalyst like ZnCl₂ for primary and secondary alcohols), phosphorus halides, or thionyl chloride have been standard procedures for introducing halogens into organic molecules. ncert.nic.in The development of these methods provided the foundation for synthesizing a vast array of halogenated compounds, which are used as solvents and precursors for many other organic molecules. ncert.nic.in This historical work set the stage for the development of modern, highly stereocontrolled methods that can selectively produce a single enantiomer, such as this compound, meeting the increasing demand for enantiopure compounds in various fields. nih.gov

Table 2: Evolution of Synthetic Methods for Chiral Chlorohydrins

| Method | Description | Stereocontrol | Typical Reactants |

|---|---|---|---|

| Classical Halohydrin Formation | Electrophilic addition of a halogen and water across an alkene. | Generally produces a racemic or diastereomeric mixture unless a chiral substrate is used. Results in anti-addition. | Alkene, Halogen (e.g., Cl₂, Br₂), Water wikipedia.org |

| Enzymatic Reduction/Reaction | Use of enzymes, such as carbonyl reductases or aldolases, to catalyze the formation of a chiral center. | High enantioselectivity is often achievable, producing a specific (R) or (S) isomer. | Pro-chiral ketone/aldehyde, Enzyme, Cofactor (e.g., NADPH) google.comnih.gov |

| Asymmetric Organocatalysis | Use of small, chiral organic molecules (e.g., proline derivatives) to catalyze the reaction. | High enantioselectivity can be achieved, avoiding the use of metals or enzymes. | Aldehyde, Chloroacetaldehyde (B151913), Chiral amine catalyst google.com |

Structure

3D Structure

Properties

CAS No. |

125781-04-6 |

|---|---|

Molecular Formula |

C4H7ClO2 |

Molecular Weight |

122.55 g/mol |

IUPAC Name |

(3S)-4-chloro-3-hydroxybutanal |

InChI |

InChI=1S/C4H7ClO2/c5-3-4(7)1-2-6/h2,4,7H,1,3H2/t4-/m0/s1 |

InChI Key |

XQXWWWKGIMBNKZ-BYPYZUCNSA-N |

Isomeric SMILES |

C(C=O)[C@@H](CCl)O |

Canonical SMILES |

C(C=O)C(CCl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s 4 Chloro 3 Hydroxybutanal and Chiral Derivatives

Organocatalytic Approaches to Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. The use of small organic molecules as catalysts provides a sustainable and efficient route to chiral compounds.

Asymmetric Aldol (B89426) Reactions Catalyzed by Chiral Amines (e.g., Pyrrolidine (B122466) Derivatives)

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.govijnrd.org Chiral amines, particularly those derived from proline and other pyrrolidine structures, have proven to be effective organocatalysts for these transformations. nih.govchemistryviews.org These catalysts facilitate the reaction between a ketone and an aldehyde to produce a β-hydroxy carbonyl compound with high stereocontrol. nih.gov The development of bifunctional prolineamide catalysts, which can be immobilized in microfluidic reactors, has enabled continuous-flow asymmetric aldol reactions, offering advantages such as easy product isolation and online reaction monitoring. chemistryviews.org While extensive research has been conducted on various aldehydes and ketones, the specific application of these catalysts to the synthesis of (3S)-4-chloro-3-hydroxybutanal through the aldol reaction of chloroacetaldehyde (B151913) and an appropriate C2-donor is an area of ongoing investigation.

Stereocontrol in Aldol Condensations with Chloroacetaldehyde Precursors

Achieving a high degree of stereocontrol is paramount in the synthesis of chiral molecules like this compound. ijnrd.org The stereochemical outcome of an aldol condensation can be influenced by various factors, including the choice of catalyst, solvent, and temperature. documentsdelivered.com In the context of synthesizing this compound, the aldol reaction would involve chloroacetaldehyde or a suitable precursor. wikipedia.orgchemcess.com Chloroacetaldehyde itself is a reactive compound that readily hydrates and can participate in various reactions, making the control of its aldol condensation challenging. wikipedia.orgchemcess.com The use of chiral catalysts is designed to direct the approach of the reactants to form one stereoisomer preferentially. nih.gov The development of catalyst-controlled stereoselective aldol condensations allows for the synthesis of specific chiral products, and this principle is key to producing the desired (3S) enantiomer of 4-chloro-3-hydroxybutanal. nih.gov

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes, with their inherent chirality and high specificity, are ideal catalysts for the production of enantiomerically pure compounds.

Ketoreductase-Mediated Asymmetric Reduction of 4-chloro-3-oxobutanoate Esters

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) is a well-established biocatalytic route to chiral 4-chloro-3-hydroxybutanoate esters, which are direct precursors to this compound. nih.govnih.govnih.gov This reduction is catalyzed by a class of enzymes known as ketoreductases (KREDs) or carbonyl reductases. google.comnih.gov These enzymes utilize a nicotinamide (B372718) cofactor, typically NADPH or NADH, as a source of reducing equivalents to convert the ketone group of COBE to a hydroxyl group with high stereoselectivity. google.com The resulting product can be either the (S)- or (R)-enantiomer, depending on the specific enzyme used. nih.govresearchgate.net For instance, a carbonyl reductase from Chryseobacterium sp. CA49 has been shown to produce (S)-CHBE with excellent stereoselectivity (>99.5% ee). nih.gov Similarly, reductases from other microbial sources have been identified that can produce either the (R)- or (S)-enantiomer with high enantiomeric excess. nih.govresearchgate.netcapes.gov.br

Screening and Characterization of Microbial Carbonyl Reductases (e.g., Candida, Escherichia coli, Lactobacillus plantarum, Pichia stipitis, Sporobolomyces salmonicolor)

A wide variety of microorganisms have been screened for their ability to catalyze the stereoselective reduction of COBE. Carbonyl reductases from yeasts such as Candida and Pichia are among the most studied for this transformation. nih.govresearchgate.netresearchgate.net For instance, Candida magnoliae has been used for the synthesis of (S)-CHBE, while certain strains of Candida parapsilosis can produce either the (R)- or (S)-enantiomer depending on the culture conditions. nih.govresearchgate.net A novel NADPH-dependent carbonyl reductase from Pichia stipitis has been cloned and expressed in Escherichia coli, demonstrating high activity and enantioselectivity for the production of (S)-CHBE. researchgate.net

Aldehyde reductases from Sporobolomyces salmonicolor have been successfully employed for the synthesis of (R)-CHBE. nih.govnih.govcapes.gov.br Recombinant E. coli is a common host for expressing these reductases, often in combination with a cofactor regeneration system. nih.govnih.gov While Lactobacillus species like Lactobacillus kefir are known to possess alcohol dehydrogenases used in biocatalysis, their specific application to COBE reduction is less documented in the provided context. springernature.comresearchgate.net The screening and characterization of these microbial enzymes are crucial for identifying catalysts with the desired activity, stability, and stereoselectivity for industrial applications. nih.gov

Strategies for Cofactor Regeneration Systems (e.g., NADH/NADPH, glucose dehydrogenase)

The high cost of nicotinamide cofactors (NADH and NADPH) necessitates an efficient in situ regeneration system for large-scale biocatalytic reductions. nih.govillinois.edu A widely used and effective method is the coupled-enzyme approach, where a second enzyme and a cheap sacrificial substrate are used to regenerate the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form. nih.govacs.orgresearchgate.net

Glucose dehydrogenase (GDH) is a popular choice for this purpose. researchgate.netnih.govrsc.org GDH catalyzes the oxidation of glucose to glucono-δ-lactone, which spontaneously hydrolyzes, while simultaneously reducing NAD⁺ or NADP⁺. nih.govrsc.org This system is advantageous because glucose is inexpensive and biocompatible. rsc.org GDHs from various sources, such as Bacillus subtilis and Bacillus megaterium, can accept both NAD⁺ and NADP⁺ as cofactors. springernature.comresearchgate.net

A common strategy involves creating a recombinant E. coli strain that co-expresses both the desired ketoreductase and GDH. nih.gov This "self-sufficient" whole-cell biocatalyst can then be used for the asymmetric reduction, with glucose added to the reaction mixture to drive the cofactor regeneration. nih.govrsc.org For example, a system co-expressing a carbonyl reductase from Pichia stipitis and a GDH from Bacillus megaterium in E. coli was successfully used to produce (S)-CHBE with a high yield and turnover number. nih.govnjtech.edu.cn Another approach involves using an aldehyde reductase from Sporobolomyces salmonicolor in conjunction with GDH for the synthesis of (R)-CHBE. nih.gov These cofactor regeneration strategies are critical for making the biocatalytic synthesis of chiral compounds like this compound economically viable. nih.govresearchgate.netresearchgate.net

Halohydrin Dehalogenase-Catalyzed Conversions

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. acs.orgnih.gov This catalytic activity is harnessed in several ways to produce chiral precursors for this compound.

Conversion of Halohydrins to Substituted Hydroxybutyric Acid Derivatives (e.g., cyano, azide (B81097), nitrite)

A key strategy involves the HHDH-catalyzed conversion of a halohydrin to an epoxide, which is then attacked by a nucleophile. This chemoenzymatic approach allows for the introduction of various functional groups, such as cyanide (CN⁻), azide (N₃⁻), or nitrite (B80452) (NO₂⁻), leading to the formation of substituted hydroxybutyric acid derivatives. nih.gov For example, HHDHs can catalyze the conversion of ethyl (S)-4-chloro-3-hydroxybutyrate to ethyl (R)-4-cyano-3-hydroxybutyrate through an epoxide intermediate and subsequent ring-opening by cyanide. researchgate.net The stereochemical inversion is a result of the Cahn-Ingold-Prelog priority rules changing at the chiral center. researchgate.net This method provides a route to valuable chiral building blocks.

Table 1: HHDH-Catalyzed Conversion of Halohydrins

| Substrate | Enzyme | Nucleophile | Product |

| Ethyl (S)-4-chloro-3-hydroxybutyrate | HHDH | CN⁻ | Ethyl (R)-4-cyano-3-hydroxybutyrate researchgate.net |

Enzymatic Ring-Opening of Epoxides (e.g., Epichlorohydrin)

Halohydrin dehalogenases also catalyze the reverse reaction: the ring-opening of epoxides. researchgate.net This is particularly useful for the asymmetric synthesis of β-substituted alcohols. researchgate.net The enantioselective ring-opening of racemic epichlorohydrin (B41342) with nucleophiles like azide or cyanide, catalyzed by HHDHs, can yield chiral precursors. researchgate.netresearchgate.net For instance, some HHDHs exhibit high (S)-enantioselectivity in the azidolysis of epichlorohydrin. nih.gov Protein engineering has been employed to enhance the activity and enantioselectivity of HHDHs for the ring-opening of various epoxides. nih.govchemrxiv.org

Table 2: Enzymatic Ring-Opening of Epichlorohydrin

| Epoxide | Enzyme | Nucleophile | Product |

| Racemic epichlorohydrin | HheB8 | N₃⁻ | Enantiopure epichlorohydrin researchgate.net |

| Racemic fluorinated styrene (B11656) oxide derivatives | HheC-W249P | N₃⁻, CN⁻ | Enantiopure β-substituted alcohols and epoxides researchgate.net |

Biocatalytic Resolution of Racemic Intermediates

Kinetic resolution using HHDHs is a powerful technique to separate enantiomers of racemic intermediates. nih.gov The enzyme selectively converts one enantiomer, leaving the other in high enantiomeric purity. nih.gov For example, the enantioselective dehalogenation of racemic haloalcohols can produce optically pure epoxides and residual haloalcohols. nih.gov This method has been successfully applied to produce chiral C3 epoxides and halohydrins. nih.gov The biocatalytic potential of novel HHDHs has been investigated for the preparation of ethyl 4-cyano-3-hydroxybutyrate, a precursor for statins, demonstrating their industrial relevance. nih.gov

Aldolase-Catalyzed Condensations for this compound and Analogues

Aldolases are enzymes that form carbon-carbon bonds with high stereocontrol, making them ideal for synthesizing chiral molecules like this compound. nih.gov

Application of 2-Deoxyribose-5-Phosphate Aldolase (B8822740) (DERA) Variants

2-Deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4) is unique in its ability to use aldehydes as both donor and acceptor substrates. mdpi.com DERA from Escherichia coli can catalyze the sequential aldol condensation of acetaldehyde (B116499) and chloroacetaldehyde to produce a precursor to this compound. researchgate.net However, a significant challenge is the instability of DERA in the presence of high concentrations of acetaldehyde. rsc.org To overcome this, protein engineering has been used to develop DERA variants with improved stability and activity. rsc.orgnih.gov For instance, a DERA from the moderate thermophile Pectobacterium atrosepticum has been identified and engineered for enhanced aldehyde tolerance. mdpi.com

Table 3: DERA-Catalyzed Aldol Condensation

| DERA Source | Donor Aldehyde | Acceptor Aldehyde | Product |

| E. coli | Acetaldehyde | Chloroacetaldehyde | Precursor to this compound researchgate.net |

| Pectobacterium atrosepticum | Acetaldehyde | Various aldehydes | Chiral aldol products mdpi.com |

Coupled Enzyme Systems for Multi-Step Biotransformations

To enhance the efficiency of the synthesis, DERA-catalyzed reactions are often integrated into multi-enzyme cascade systems. researchgate.net A common approach involves coupling DERA with an alcohol dehydrogenase (ADH). rsc.org The ADH can oxidize an alcohol to generate an aldehyde substrate for DERA in situ, or it can reduce the final aldehyde product to a more stable alcohol. rsc.orgresearchgate.net For example, a three-step enzymatic cascade using DERA and an ADH has been developed for the synthesis of a δ-lactone, a key intermediate for statins, from acetaldehyde. rsc.org Such one-pot systems offer improved productivity and are more environmentally friendly. nih.gov

Table 4: Coupled Enzyme Systems for Lactone Synthesis

| Enzyme 1 | Enzyme 2 | Cofactor Regeneration | Starting Material | Final Product |

| DERA | ADH | NADPH oxidase (NOX) | Acetaldehyde | δ-lactone rsc.org |

Chemoenzymatic Strategies for Enhanced Enantioselectivity and Yield

Chemoenzymatic strategies represent a powerful approach for the synthesis of chiral compounds, combining the precision of biocatalysts with traditional chemical methods. For the production of chiral 4-chloro-3-hydroxybutanal and its derivatives, the core of this strategy lies in the highly enantioselective reduction of a prochiral ketone precursor, such as 4-chloro-3-oxobutanal or its esterified form, ethyl 4-chloro-3-oxobutanoate (COBE). nih.gov

The key to this high enantioselectivity is the use of stereoselective carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs). nih.govtudelft.nl These enzymes, often sourced from microorganisms like Pichia stipitis, Burkholderia gladioli, or Aureobasidium pullulans, can produce the desired (S)-enantiomer with exceptional purity, frequently exceeding 99% enantiomeric excess (ee). nih.govnih.govresearchgate.net

A significant challenge in enzymatic reductions is the requirement for stoichiometric amounts of expensive nicotinamide cofactors like NAD(P)H. To overcome this, efficient cofactor regeneration systems are integrated into the process. tudelft.nl A common and economically viable approach is to use a coupled-enzyme system. For instance, a glucose dehydrogenase (GDH) can be co-expressed with the primary carbonyl reductase. nih.govnih.gov The GDH oxidizes a cheap substrate like glucose, concurrently regenerating the consumed NADPH or NADH in situ, allowing a small catalytic amount of the cofactor to be recycled thousands of times. tudelft.nlnih.gov This is demonstrated in systems that achieve total turnover numbers as high as 13,980 moles of product per mole of NAD+. nih.gov

Further enhancements in yield and process efficiency are achieved through protein engineering and the use of whole-cell biocatalysts. By creating recombinant E. coli that co-expresses both the desired reductase and the cofactor-regenerating enzyme, the need to purify the enzymes is eliminated, reducing costs and improving stability. nih.govnih.gov These whole-cell systems can be employed directly in the reaction medium, providing a robust and contained catalytic environment.

Optimization of Industrial Synthesis Processes for Chiral this compound

Scaling up the synthesis of chiral compounds like this compound from the laboratory bench to industrial production presents numerous challenges, including maintaining high catalytic efficiency, yield, and enantioselectivity at a large scale. nih.gov Optimization focuses on overcoming issues such as substrate or product inhibition, improving mass transfer, and designing cost-effective and scalable reactor systems. nih.govtudelft.nl

A primary goal in industrial synthesis is to maximize the product concentration per unit volume, which necessitates operating at high substrate concentrations. However, high concentrations of the substrate, such as ethyl 4-chloro-3-oxobutanoate (COBE), can lead to significant inhibition or inactivation of the biocatalyst. nih.gov

To mitigate this, a fed-batch strategy is often employed, where the substrate is added incrementally over time to maintain a low, non-inhibitory concentration in the reactor. nih.gov This approach has been successfully used to convert as much as 1200 mmol of COBE. nih.gov

Another powerful technique is the use of biphasic (two-phase) systems, typically involving an aqueous phase containing the biocatalyst and an organic solvent phase. nih.govresearchgate.net The substrate, which has higher solubility in the organic phase, gradually partitions into the aqueous phase for conversion. As the product is formed, it can be extracted back into the organic phase, effectively protecting the enzyme from high concentrations of both the substrate and the product. In one study using a water/n-butyl acetate system, this strategy led to the production of 1,398 mM of ethyl (S)-4-chloro-3-hydroxybutanoate (CHBE) in the organic phase, which represents one of the highest yields reported for such a system. nih.gov

Table 1: Performance of Different Bioconversion Strategies

| Biocatalyst System | Strategy | Substrate | Product Concentration | Molar Yield | Enantiomeric Excess (ee) | Source |

| Recombinant E. coli (co-expressing KRED and GDH) | Aqueous/Organic Biphasic System | Ethyl 4-chloro-3-oxobutanoate (COBE) | 1,398 mM | 90.7% | >99% (S) | nih.gov |

| Recombinant E. coli (co-expressing BgADH3 and GDH) | Fed-batch in Biphasic System | Ethyl 4-chloro-3-oxobutanoate (COBE) | >1200 mmol total | Not specified | 99.9% (R) | nih.gov |

| Aureobasidium pullulans CGMCC 1244 | Aqueous/Organic Biphasic System | Ethyl 4-chloro-3-oxobutanoate (COBE) | 56.8 g/L | 94.5% | 97.7% (S) | researchgate.net |

The design of the reactor and the fine-tuning of reaction conditions are critical for a scalable and efficient industrial process. The choice between using purified enzymes and whole-cell catalysts is a key consideration. While purified enzymes can offer higher specific activity, whole-cell systems are often more robust, cost-effective for large-scale production, and simplify the process by containing the necessary enzymes and cofactor regeneration machinery. nih.govnih.gov

Optimization of various reaction parameters is essential to maximize productivity. The ratio of the co-substrate (e.g., glucose) to the primary substrate must be carefully controlled; for instance, a glucose-to-COBE molar ratio of 3:1 was found to be optimal in one system, with higher ratios leading to diminished returns. nih.gov Similarly, the concentration of the cofactor (e.g., NADP+) needs to be optimized, with a NADP+-to-COBE ratio of 1.0 µmol/mmol being sufficient to achieve the highest yield in a specific co-expression system. nih.gov

Other critical parameters that are optimized for reactor performance include pH, temperature, and catalyst loading. Carbonyl reductases typically exhibit optimal activity within a specific pH and temperature range; for example, the reductase BgADH3 showed optimal activity at pH 6.0 and 40°C. nih.gov The substrate-to-cell (S/C) ratio is also a key parameter to prevent catalyst deactivation and ensure efficient conversion. nih.gov The successful scale-up of a related process to produce (S)-3-hydroxy-γ-butyrolactone to a 1,850-kg scale demonstrates that bench-scale optimizations can be effectively translated to industrial production. researchgate.net

Table 2: Optimized Reaction Conditions for Biocatalytic Reduction

| Parameter | Optimal Value/Range | Enzyme System | Source |

| pH | 6.0 | BgADH3 from Burkholderia gladioli | nih.gov |

| Temperature | 40°C | BgADH3 from Burkholderia gladioli | nih.gov |

| Glucose/COBE Molar Ratio | 3 | Co-expression of BgADH3 and GDH | nih.gov |

| NADP+/COBE (µmol/mmol) Ratio | 1.0 | Co-expression of BgADH3 and GDH | nih.gov |

| Substrate/Cell (mmol/g DCW) Ratio | 150 | Co-expression of BgADH3 and GDH | nih.gov |

Stereochemical Investigations and Enantioselective Control of 3s 4 Chloro 3 Hydroxybutanal

Elucidation of Stereoselective Reaction Mechanisms

The formation of (3S)-4-chloro-3-hydroxybutanal with high stereochemical purity relies on a deep understanding of the reaction mechanisms that govern the formation of its chiral center. Key to this is the control of facial selectivity during the crucial bond-forming step at the carbonyl carbon.

Diastereotopic Selectivity in Aldehyde Carbonyl Additions

The synthesis of 4-chloro-3-hydroxybutanal often involves a nucleophilic addition to the carbonyl group of an aldehyde. When the nucleophile is chloroacetaldehyde (B151913) enolate or a synthetic equivalent, the facial selectivity of the addition to the prochiral carbonyl carbon of the acceptor aldehyde dictates the resulting stereochemistry. The two faces of the aldehyde carbonyl are diastereotopic, meaning that attack from one face will lead to one diastereomer, while attack from the other face will result in the other.

The stereochemical outcome of such additions is influenced by several factors, including the nature of the catalyst, the reaction conditions, and the steric and electronic properties of the substrates. In the context of forming this compound, the reaction would typically involve the addition of a chloromethyl nucleophile to glyoxal or a related two-carbon aldehyde. The approach of the nucleophile is governed by established models of asymmetric induction, such as the Felkin-Anh and Cram models, which predict the favored trajectory of nucleophilic attack based on the steric and electronic nature of the substituents on the adjacent chiral center.

For α-substituted aldehydes, the presence of an electron-withdrawing group like chlorine can influence the transition state geometry. The incoming nucleophile will preferentially attack from the face that minimizes steric interactions and maximizes favorable electronic interactions. Research on nucleophilic additions to α-chloro-substituted aldehydes has shown that the stereoselectivity can be highly dependent on the choice of catalyst and reaction conditions, with the potential for either syn or anti products to be favored.

Anti-Prelog Stereospecificity in Reductase Enzymes

An alternative and highly efficient route to this compound involves the enzymatic reduction of a precursor ketone, 4-chloro-3-oxobutanal. The stereochemical outcome of such bioreductions is governed by the inherent stereopreference of the reductase enzyme employed. While many reductases follow the Prelog rule, which predicts the delivery of a hydride to the re face of the carbonyl, leading to the (S)-alcohol for many substrates, there is a class of enzymes that exhibit anti-Prelog stereospecificity.

These anti-Prelog reductases deliver the hydride to the si face of the carbonyl, which in the case of 4-chloro-3-oxobutanal would lead to the desired this compound. Several carbonyl reductases, often from yeast and other microorganisms, have been identified and characterized for their anti-Prelog activity. rsc.orgresearchgate.netsemanticscholar.orgplos.org The high stereospecificity of these enzymes makes them powerful tools for the synthesis of enantiomerically pure chiral alcohols. The active site of these enzymes is shaped in such a way that it binds the substrate in a specific orientation, allowing for hydride transfer from the cofactor (typically NADH or NADPH) to only one of the two prochiral faces of the carbonyl group.

| Enzyme Source | Substrate | Product | Stereochemical Outcome |

| Candida parapsilosis | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | anti-Prelog |

| Acetobacter sp. | Prochiral ketones | (R)-Alcohols | anti-Prelog |

| Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | anti-Prelog |

Methods for Chiral Purity Determination and Stereoisomeric Ratio Analysis

The successful synthesis of this compound necessitates reliable analytical methods to determine its enantiomeric purity and to quantify the ratio of different stereoisomers. Several chromatographic and spectroscopic techniques are routinely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. phenomenex.comchromatographyonline.comchiralpedia.com The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differential interactions lead to different retention times for the two enantiomers, allowing for their separation and quantification.

For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose or amylose, would be a suitable choice. The separation is typically achieved using a normal-phase mobile phase, which consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The precise mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers.

Table 2: Representative Chiral HPLC Method for Halohydrin Separation

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | n-Hexane/2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Hypothetical) | (3R)-isomer: 8.5 min, (3S)-isomer: 10.2 min |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another valuable technique for the enantioselective analysis of volatile compounds like 4-chloro-3-hydroxybutanal, which may require derivatization to enhance volatility and thermal stability. gcms.cz Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

The enantiomers of the analyte interact differently with the chiral stationary phase as they are carried through the column by an inert carrier gas, such as helium or nitrogen. This results in different retention times, allowing for their separation. The analyte is often derivatized, for example, by converting the hydroxyl and aldehyde groups to less polar and more volatile ethers or esters, to improve its chromatographic behavior.

Table 3: Typical Chiral GC Parameters for Chiral Alcohol Analysis

| Parameter | Condition |

| Column | Rt-βDEXsm (cyclodextrin-based) |

| Carrier Gas | Helium |

| Temperature Program | 70°C (1 min), then ramp to 150°C at 2°C/min |

| Injector Temperature | 220°C |

| Detector | Flame Ionization Detector (FID) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratios

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine the ratio of diastereomers in a mixture. While enantiomers are indistinguishable in a standard NMR spectrum, diastereomers have different chemical environments and will therefore exhibit distinct signals.

To determine the enantiomeric excess of a chiral compound like this compound using NMR, a chiral derivatizing agent or a chiral solvating agent can be employed. researchgate.netnih.gov A chiral derivatizing agent reacts with both enantiomers to form a pair of diastereomers, which will have distinct and quantifiable signals in the NMR spectrum. A chiral solvating agent forms transient diastereomeric complexes with the enantiomers, leading to a separation of their NMR signals. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original mixture. For instance, the protons adjacent to the chiral center are often sensitive to the change in the chemical environment and can be used for quantification.

Engineering Strategies for Enhanced Enantiomeric Excess (ee)

Enzyme and Protein Engineering

A key strategy for improving the enantiomeric excess in the synthesis of chiral 4-chloro-3-hydroxybutyrate derivatives is the direct engineering of the biocatalysts, typically ketoreductases (KREDs) or alcohol dehydrogenases. nih.govtudelft.nl By modifying the amino acid sequence of these enzymes, researchers can alter their active sites to favor the production of one enantiomer over the other, thereby increasing the ee.

Site-saturated mutagenesis and structure-guided protein engineering have proven effective. For instance, the enantiomeric ratio (E) of an aldoxime dehydratase from Pseudomonas chlororaphis (OxdA) used in a kinetic resolution process was improved 6-fold. The wild-type enzyme (OxdA-wild) had an E value of 11, which was increased to 68 in the mutant OxdA-L318I. d-nb.info This enhancement allowed for the production of (R)-4-chloro-3-hydroxybutanenitrile with 90% ee at an acceptable conversion rate. d-nb.info

Similarly, three rounds of structure-guided protein engineering of an alcohol dehydrogenase (LCRIII) led to the optimal mutant M3 (W151F-S167A-F215Y). This mutant exhibited a 4.55-fold increase in specific enzyme activity and a 3.98-fold increase in catalytic efficiency (kcat/Km) compared to the wild type. nih.gov This engineered enzyme was used to prepare ethyl (R)-4-chloro-3-hydroxybutyrate [(R)-CHBE] with an enantiomeric excess greater than 99%. nih.gov

| Enzyme (Source) | Engineering Strategy | Key Mutation(s) | Substrate | Resulting ee (%) | Reference |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase LCRIII | Structure-Guided Mutagenesis | W151F-S167A-F215Y | Ethyl 4-chloro-3-oxobutanoate | >99% (R) | nih.gov |

| Aldoxime Dehydratase (P. chlororaphis) | Site-Saturated Mutagenesis | L318I | (±)-5-(chloromethyl)-4,5-dihydroisoxazole | 90% (R) | d-nb.info |

| Carbonyl Reductase (Scheffersomyces stipites) | Structure-Guided Protein Engineering | L211H/V127A/L135I | Methyl 8-chloro-6-oxooctanoate | 98.0% (R) | tudelft.nl |

| Carbonyl Reductase (Candida parapsilosis) | Genome Mining & Protein Engineering | S131Y/Q252I | Ethyl 4-chloro-3-oxobutanoate | >99% | tudelft.nl |

Whole-Cell Biocatalysis and Cofactor Regeneration

To improve process viability and overcome the high cost of isolated enzymes and cofactors like NAD(P)H, researchers often employ whole-cell biocatalysts. researchgate.net This involves expressing the desired reductase enzyme in a microbial host, such as Escherichia coli. researchgate.netnih.govnih.gov A crucial enhancement to this strategy is the co-expression of a second enzyme to regenerate the required cofactor in situ.

A common and effective approach is to couple the primary reductase with a glucose dehydrogenase (GDH). tudelft.nlnih.govnih.gov The GDH oxidizes a low-cost sugar like glucose, which simultaneously reduces the oxidized cofactor (NADP+ to NADPH), making it available again for the primary reduction reaction. nih.gov For example, recombinant E. coli cells co-expressing a carbonyl reductase from Pichia stipitis and a glucose dehydrogenase from Bacillus megaterium were able to asymmetrically reduce COBE to (S)-4-chloro-3-hydroxybutanoate ethyl ester [(S)-CHBE] with an enantiomeric excess of over 99%. nih.gov Similarly, co-expressing the Baker's yeast reductase YDL124W and Bacillus subtilis glucose dehydrogenase in E. coli resulted in the exclusive production of (S)-CHBE. nih.gov This strategy not only ensures a continuous supply of the reduced cofactor but also significantly increases the total turnover number (TTN), a measure of cofactor efficiency. nih.gov

Reaction System Engineering

Optimizing the reaction environment is another critical layer of engineering for enhancing enantiomeric excess and product yield. Substrate inhibition, product instability, or product inhibition can limit the efficiency of the biocatalytic reduction. nih.govnih.gov

One successful strategy is the use of a two-phase aqueous/organic solvent system. nih.govnih.gov In the asymmetric reduction of COBE using an E. coli transformant, the substrate was found to be unstable and inhibitory in a purely aqueous system. nih.gov By implementing an n-butyl acetate (B1210297)/water two-phase system, the (R)-CHBE yield reached 1530 mM in the organic phase with a 91.1% molar conversion and an optical purity of 91% ee. nih.gov A similar water/n-butyl acetate system used with a co-expression catalyst produced 1,398 mM of (S)-CHBE in the organic phase with a molar yield of 90.7% and >99% ee. nih.gov

Another advanced technique is in situ product removal to alleviate product inhibition. The use of a macroporous adsorption resin (HZ 814) was shown to effectively adsorb the (S)-CHBE product as it was formed. nih.gov This strategy overcame product inhibition that limited the substrate concentration to 400 mM. With the resin, a substrate concentration of 3000 mM (494 g/L) of COBE was successfully converted within 8 hours, achieving a 98.2% yield and a 99.4% ee. nih.gov

| Biocatalyst | Engineering Strategy | Substrate (Conc.) | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Recombinant E. coli (Aldehyde Reductase) | n-butyl acetate/water two-phase system | COBE | (R)-CHBE | 1530 mM (in organic phase) | 91% | nih.gov |

| Recombinant E. coli (Carbonyl Reductase + GDH) | n-butyl acetate/water two-phase system | COBE | (S)-CHBE | 1398 mM (in organic phase) | >99% | nih.gov |

| Recombinant E. coli (Carbonyl Reductase + GDH) | In situ product adsorption (resin) | COBE (3000 mM) | (S)-CHBE | 98.2% | 99.4% | nih.gov |

Role of 3s 4 Chloro 3 Hydroxybutanal As a Versatile Chiral Building Block

Precursor in the Synthesis of Pharmaceutically Significant Chiral Intermediates

The strategic positioning of functional groups in (3S)-4-chloro-3-hydroxybutanal derivatives makes them ideal starting materials for asymmetric synthesis, enabling the construction of the precise stereochemistry required for biological activity in numerous drugs.

The (S)-enantiomer of 4-chloro-3-hydroxybutanoate, specifically ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), is a cornerstone in the synthesis of the side chains of blockbuster cholesterol-lowering drugs like Atorvastatin (B1662188) and Rosuvastatin. The critical (S)-hydroxyl configuration is typically introduced via the highly stereoselective reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE).

This transformation is most effectively achieved using biocatalysis, employing carbonyl reductase enzymes that exhibit high enantioselectivity. nih.gov Whole-cell systems, often using recombinant E. coli or various yeast strains that express specific reductases, are favored for their ability to regenerate the necessary NADPH/NADH cofactors in situ, making the process economically viable for industrial-scale production. nih.gov For instance, recombinant E. coli cells co-expressing a carbonyl reductase from Candida magnoliae and a glucose dehydrogenase for cofactor regeneration can convert high concentrations of COBE into (S)-CHBE with excellent yields and near-perfect enantiomeric excess (>99% ee). nih.govnih.gov

Research has focused on discovering and engineering robust reductases that can tolerate high substrate concentrations and deliver high yields, as summarized in the table below.

| Enzyme/System | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reference |

| Recombinant E. coli CCZU-K14 (expressing CmCR) | 3000 mM | >99.0% | >99.9% | sigmaaldrich.com |

| E. coli co-expressing S1 reductase and GDH | 2.58 M (in two-phase system) | 85% | 100% | nih.gov |

| Alcohol Dehydrogenase (SmADH31) with GDH | 4.0 M | Complete Conversion | >99.9% | researchgate.net |

| Recombinant E. coli expressing CpSADH | 36.6 g/L | 95.2% | >99% | tandfonline.com |

The resulting (S)-CHBE or the analogous (S)-4-chloro-3-hydroxybutyronitrile ((S)-CHBN) serves as a versatile intermediate. The chloromethyl group can be further manipulated, for instance, by displacement with a cyanide group to extend the carbon chain, a crucial step in building the characteristic dihydroxyheptanoate side chain of statins.

L-carnitine, chemically known as (R)-3-hydroxy-4-N,N,N-trimethylaminobutanoate, is an essential compound in cellular metabolism, responsible for transporting fatty acids into the mitochondria. Its synthesis relies on chiral precursors with the correct (R)-configuration. The key chiral building block for L-carnitine is ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-ECHB). tandfonline.comresearchgate.net

This precursor is synthesized via the asymmetric reduction of ethyl 4-chloroacetoacetate, similar to its (S)-enantiomer, but using enzymes that confer the opposite stereoselectivity. tandfonline.comresearchgate.net Once (R)-ECHB is obtained with high optical purity, it is converted to L-carnitine in a straightforward manner by reaction with trimethylamine, which displaces the chloride atom to form the quaternary ammonium (B1175870) salt. Current time information in New York, NY, US.

The subject compound's enantiomer, (S)-4-chloro-3-hydroxybutanoate, is a precursor to (S)-carnitine (also known as D-carnitine), the unnatural and biologically inactive enantiomer. In some synthetic strategies, a racemic mixture of 4-chloro-3-hydroxybutyrate is produced and then resolved, for example, through enzymatic kinetic resolution. In such a process, one enantiomer is selectively acylated by a lipase, allowing for the separation of the acylated ester from the unreacted alcohol. This provides access to both the (R) and (S) enantiomers. nih.gov Alternatively, the less desired (S)-enantiomer can be chemically converted to the (R)-form through processes involving stereochemical inversion, ensuring that all starting material can ultimately be used for the synthesis of the valuable L-carnitine.

While this compound is a versatile C4 chiral building block, its specific role as a direct precursor in the industrial synthesis of carbapenem (B1253116) antibiotics could not be substantiated from the publicly available scientific literature reviewed for this article. The synthesis of carbapenems, such as 1β-methylcarbapenem, typically involves different chiral synthons and synthetic strategies. Current time information in New York, NY, US.

Application in the Synthesis of Chiral Heterocyclic Systems

The bifunctional nature of 4-chloro-3-hydroxybutanal derivatives makes them excellent substrates for intramolecular cyclization reactions to form various chiral heterocyclic rings, which are common scaffolds in medicinal chemistry.

Optically active 4-hydroxy-2-pyrrolidones are valuable intermediates for various pharmaceuticals. (S)-4-hydroxy-2-pyrrolidone can be synthesized from ethyl (S)-4-chloro-3-hydroxybutyrate. google.com The synthesis involves a two-step process. First, the chlorine atom is displaced by an azide (B81097) group using an alkali metal azide like sodium azide. google.com The resulting ethyl (S)-4-azido-3-hydroxybutyrate is then subjected to catalytic hydrogenation. google.comepo.org This single step achieves both the reduction of the azide group to a primary amine and the subsequent spontaneous intramolecular cyclization of the resulting 4-amino-3-hydroxybutyrate ester to yield (S)-4-hydroxy-2-pyrrolidone with high optical purity. google.comepo.org

Similarly, the nitrile derivative, (S)-4-chloro-3-hydroxybutyronitrile, can be converted into (S)-3-hydroxypyrrolidine. This process involves the catalytic hydrogenation of the nitrile group to a primary amine, followed by an in-situ intramolecular cyclization where the newly formed amino group displaces the chlorine atom to form the pyrrolidine (B122466) ring. google.com To prevent side reactions, the hydroxyl group is often protected prior to the reduction and cyclization steps. google.com

The synthesis of chiral isoxazolines directly from this compound is not a widely documented transformation in the reviewed literature. Standard methods for isoxazoline (B3343090) synthesis typically rely on the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. While the aldehyde functionality of this compound could theoretically be converted to an oxime, a subsequent intramolecular cyclization via displacement of the C4-chloride by the oxime oxygen is a plausible but not commonly cited pathway. An alternative approach described in the literature involves the enzymatic ring-opening of a pre-formed racemic isoxazoline, (±)-5-(chloromethyl)-4,5-dihydroisoxazole, to yield chiral 4-chloro-3-hydroxybutanenitrile, which is the reverse of the process outlined. researchgate.net

Utilization in Advanced Carbon-Carbon Bond Forming Reactions

Advanced carbon-carbon bond-forming reactions are fundamental in the assembly of complex organic molecules. The incorporation of chiral building blocks into these reactions is crucial for controlling the stereochemical outcome of the final product. Despite the potential of this compound as such a building block, specific examples of its use in the following advanced reactions are not readily found in the scientific literature.

The creation of complex carbon skeletons with high stereoselectivity is a hallmark of modern organic synthesis. Chiral aldehydes are often employed in a variety of reactions, including aldol (B89426) reactions, Wittig-type reactions, and additions of organometallic reagents, to build up molecular complexity. These reactions, when applied to a chiral substrate like this compound, could theoretically lead to the diastereoselective formation of new stereocenters, thereby enabling the construction of elaborate carbon frameworks.

However, a detailed search of chemical databases and scholarly articles does not yield specific examples or research findings where this compound is directly used as the primary chiral synthon for the stereoselective construction of complex carbon skeletons. Research in this area tends to focus on other, more established chiral building blocks.

The intramolecular Diels-Alder (IMDA) reaction is a powerful transformation for the synthesis of polycyclic systems, often with a high degree of stereocontrol. The stereochemical course of the reaction can be influenced by existing stereocenters in the tether connecting the diene and dienophile. A derivative of this compound, where the aldehyde is elaborated into a dienophile and the chloro- and hydroxyl-bearing portion is transformed into a diene-containing moiety (or vice versa), could potentially serve as a precursor for an IMDA reaction. The stereocenter at C3 would be expected to influence the facial selectivity of the cycloaddition, leading to a specific diastereomer of the cyclic product.

Despite the theoretical potential for such applications, there is a lack of published research demonstrating the use of this compound or its immediate derivatives in intramolecular asymmetric Diels-Alder reactions. The scientific community has explored a wide array of chiral tethers and substrates for IMDA reactions, but this particular compound does not appear to be among them.

Reaction Mechanisms and Fundamental Chemical Reactivity of 3s 4 Chloro 3 Hydroxybutanal

The chemical behavior of (3S)-4-chloro-3-hydroxybutanal is dictated by its key functional groups: an aldehyde, a secondary alcohol, and a primary alkyl chloride. The interplay of these groups governs its reactivity in a variety of organic transformations. This section delves into the mechanistic details of its participation in aldol (B89426) condensations, stereospecific reductions, and nucleophilic substitution reactions.

Advanced Research Directions and Future Perspectives in 3s 4 Chloro 3 Hydroxybutanal Chemistry

Development of Next-Generation Asymmetric Catalytic Systems

The synthesis of enantiomerically pure (3S)-4-chloro-3-hydroxybutanal is a key challenge. Asymmetric catalysis offers a powerful solution. Current research is focused on developing highly efficient and selective catalysts for this transformation.

One promising approach involves the use of optically active pyrrolidine (B122466) compounds to catalyze the reaction between chloroacetaldehyde (B151913) and an aldehyde. google.com This method allows for the production of the desired (S)-enantiomer with high selectivity. Another area of investigation is the use of organocatalysts, such as those based on dithiomalonates, for addition reactions under "on water" conditions. rsc.org These systems offer the potential for low catalyst loading and environmentally friendly reaction media. rsc.org

Researchers are also exploring the use of metal-based catalysts. While specific applications to this compound are still emerging, the principles of asymmetric transition metal catalysis hold significant promise for developing novel and highly efficient synthetic routes. The goal is to create catalysts that are not only highly selective but also robust, recyclable, and economically viable for large-scale production.

Integration of Sustainable Chemistry Principles in Synthesis Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov

A key focus is the use of water as a solvent, which is a benign and abundant resource. rsc.org The development of "on water" catalytic systems, as mentioned previously, is a significant step in this direction. rsc.org Additionally, researchers are investigating solvent-free reaction conditions, which can further reduce the environmental impact of the synthesis. nih.gov

Exploration of Novel Biocatalysts and Advanced Bioprocessing Techniques

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity and mild reaction conditions. nih.gov In the context of this compound, several enzymes have been identified and engineered for its production.

Reductases are a key class of enzymes used for the asymmetric reduction of a precursor molecule, ethyl 4-chloro-3-oxobutanoate (COBE), to yield the desired chiral alcohol. nih.govnih.govnih.gov For example, a sorbose reductase from Candida albicans has been shown to catalyze this reduction with high optical purity. nih.gov Similarly, reductases from Saccharomyces cerevisiae and Candida magnoliae have been successfully employed for this purpose. nih.govnih.gov

To improve the efficiency of these biocatalytic processes, researchers are developing advanced bioprocessing techniques. One such technique is the use of whole-cell catalysts, which can simplify the process and reduce costs. nih.govcapes.gov.br Co-expression systems, where multiple enzymes are produced within a single host organism, are also being developed to create efficient cofactor regeneration systems, which are crucial for the economic viability of reductase-catalyzed reactions. nih.govnih.govnih.gov Furthermore, rational design and directed evolution are being used to engineer enzymes with improved activity, stability, and substrate specificity. nih.gov The use of continuous flow processes and immobilized enzymes are also being explored to enhance productivity and facilitate catalyst recycling. mdpi.com

Discovery of New Chiral Derivatives and Their Applications in Emerging Fields

The unique structural features of this compound make it a versatile starting material for the synthesis of a wide range of chiral derivatives with potential applications in various fields.

One important application is in the synthesis of statin side chains. nih.govresearchgate.netresearchgate.net Statins are a class of cholesterol-lowering drugs, and the chiral side chain is crucial for their biological activity. mdpi.comresearchgate.net this compound can be converted into key intermediates for the synthesis of statins like atorvastatin (B1662188) and rosuvastatin. researchgate.netgoogle.com

Furthermore, this chiral building block can be used to synthesize other biologically active molecules. For example, it can be converted into chiral 4-chloro-3-hydroxybutanenitrile, which is an intermediate for various pharmaceuticals. researchgate.net The reaction of related formylcoumarins with hydroxylamine (B1172632) hydrochloride can lead to the formation of novel isoxazole (B147169) and cyano-coumarin derivatives with potential biological activities. orientjchem.org The development of new synthetic methodologies, such as those involving organocatalytic addition reactions, opens up possibilities for creating a diverse library of chiral molecules from this compound for screening in drug discovery and other emerging fields. rsc.org

Q & A

Q. What are the recommended synthetic routes for (3S)-4-chloro-3-hydroxybutanal in laboratory settings?

The enantioselective synthesis of this compound can be achieved via asymmetric reduction of its ketone precursor, 4-chloro-3-oxobutanal. This reduction is typically catalyzed by stereoselective enzymes such as carbonyl reductases, which are known for high enantiomeric excess (e.g., >99% ee under optimized conditions). Reaction conditions often involve mild temperatures (25–30°C) and cofactor regeneration systems (e.g., NADH/NADPH) to maintain enzyme activity . For lab-scale synthesis, immobilized enzymes or whole-cell biocatalysts are recommended to enhance reusability and yield.

Example Reaction Setup :

| Parameter | Condition |

|---|---|

| Substrate | 4-Chloro-3-oxobutanal |

| Catalyst | Recombinant carbonyl reductase |

| Cofactor | NADPH (with glucose dehydrogenase) |

| Temperature | 30°C |

| Solvent | Aqueous buffer (pH 7.0) |

Q. What analytical techniques are suitable for confirming the enantiomeric purity of this compound?

Chiral high-performance liquid chromatography (HPLC) using columns like Chiralpak AD-H or OD-H is the gold standard for determining enantiomeric excess. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also differentiate enantiomers. For structural confirmation, compare - and -NMR data with literature values, focusing on signals for the chiral C3 hydroxyl (δ ~4.3 ppm) and aldehyde (δ ~9.5 ppm) groups .

Q. What safety precautions are necessary when handling this compound?

The compound is classified under Acute Toxicity Category 4 (H302: harmful if swallowed). Key precautions include:

- Use of fume hoods and personal protective equipment (gloves, lab coats, goggles).

- Immediate neutralization of spills with inert absorbents (e.g., vermiculite).

- Storage in airtight containers at 2–8°C to minimize degradation and volatility .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity in the synthesis of this compound using biocatalysts?

Enantioselectivity depends on enzyme-substrate compatibility and reaction engineering:

- Enzyme Engineering : Directed evolution or rational design of carbonyl reductases can improve stereoselectivity. For example, mutations in the active site (e.g., W297A in Lactobacillus brevis reductase) enhance binding for bulky substrates .

- Cofactor Recycling : NADPH-dependent systems coupled with glucose dehydrogenase reduce cost and improve turnover numbers.

- Solvent Engineering : Biphasic systems (e.g., water:ionic liquid) can stabilize the enzyme and increase substrate solubility .

Q. What are the stability profiles of this compound under different storage conditions?

The aldehyde group renders the compound prone to oxidation and dimerization. Stability studies indicate:

Q. How does the presence of the chloro and hydroxyl groups influence the reactivity of this compound in nucleophilic addition reactions?

The β-chloro and γ-hydroxyl groups create a polarized system that directs nucleophilic attack:

- Steric Effects : The (3S)-configuration sterically hinders nucleophiles approaching the re face, favoring si-face reactivity.

- Electronic Effects : The electron-withdrawing chlorine enhances electrophilicity at the aldehyde carbon, accelerating reactions with amines (e.g., formation of Schiff bases) or Grignard reagents.

- Applications : This reactivity is exploited in synthesizing chiral intermediates for β-lactam antibiotics or statin side chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.